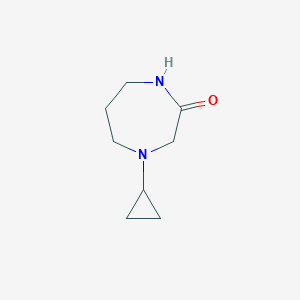

4-Cyclopropyl-1,4-diazepan-2-one

説明

科学的研究の応用

Optimization in Medicinal Chemistry

4-Cyclopropyl-1,4-diazepan-2-one derivatives have been optimized for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, demonstrating efficacy in the treatment of type 2 diabetes. Studies highlight the potency and selectivity of these derivatives, such as the 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivative, showcasing their role in oral bioavailability and therapeutic efficacy (Liang et al., 2007).

Synthetic Applications

This compound has found applications in synthetic chemistry, particularly in the formation of metal carbene precursors. These precursors facilitate diverse synthetic routes, including cyclopropanation and cycloaddition reactions, to produce various heterocyclic structures (Ren et al., 2017). Additionally, its use in Ugi multicomponent reactions followed by intramolecular nucleophilic substitutions enables the efficient synthesis of diazepane or diazocane systems, providing a versatile approach to generating complex molecular frameworks (Banfi et al., 2007).

Crystal Structures and Docking Studies

The crystal structures of 1,4-diazepine derivatives, including this compound, have been investigated for their potential therapeutic applications. These studies include crystallographic analysis and molecular docking, revealing the compounds' interactions with target proteins, thus providing insights into their potential as drug molecules (Velusamy et al., 2015).

Catalytic and Synthetic Precursor Roles

The compound's derivatives play a crucial role in catalytic processes, such as the synthesis of 1,3-diazepanes via rhodacyclopentanones. This process demonstrates the versatility of cyclopropyl ureas in generating complex heterocyclic structures, highlighting the synthetic utility of this compound in organic synthesis (McCreanor et al., 2016).

Enzyme Inhibition and Cytotoxicity Studies

Palladacycle complexes derived from this compound and related structures have been evaluated for their in vitro activity as cytotoxic agents and enzyme inhibitors, demonstrating a correlation between cathepsin B inhibition and cytotoxicity. These findings suggest the potential therapeutic applications of these compounds in cancer treatment (Spencer et al., 2009).

作用機序

Target of Action

The primary target of 4-Cyclopropyl-1,4-diazepan-2-one is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is a serine protease that plays a major role in glucose metabolism . It cleaves a dipeptide from the N-terminus of peptide substrates, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the rapid breakdown of incretin hormones, thereby prolonging their physiological actions . This results in increased levels of GLP-1 and GIP, leading to decreased levels of blood glucose, hemoglobin A1c, and glucagon .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . The incretin hormones, GLP-1 and GIP, are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-4, the breakdown of these hormones is prevented, leading to increased insulin secretion, decreased glucagon secretion, and consequently, improved control of blood glucose levels .

Pharmacokinetics

ZY15557 is a potent, competitive, and long-acting inhibitor of DPP-4 with a half-life of 35.8 minutes . It is reasonable to expect that this compound may have similar properties, but further studies are needed to confirm this.

Result of Action

The inhibition of DPP-4 by this compound results in enhanced active GLP-1 and insulin in mice and rats, providing dose-dependent anti-hyperglycemic effects . Anti-hyperglycemic effects were also observed in db/db mice and Zucker fatty rats .

Safety and Hazards

特性

IUPAC Name |

4-cyclopropyl-1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-6-10(7-2-3-7)5-1-4-9-8/h7H,1-6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFQQOHYAQYMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CN(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

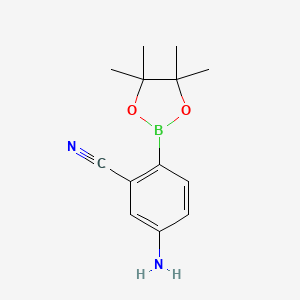

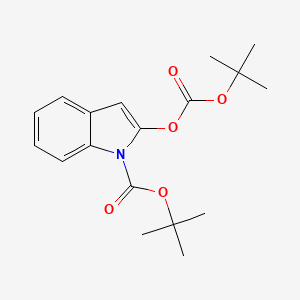

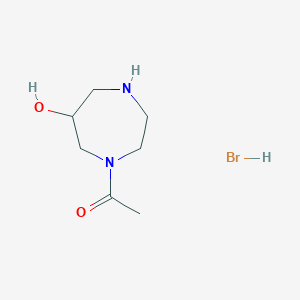

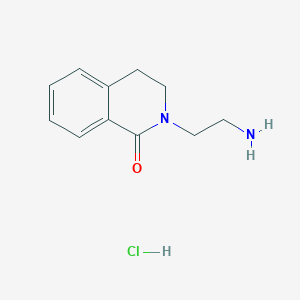

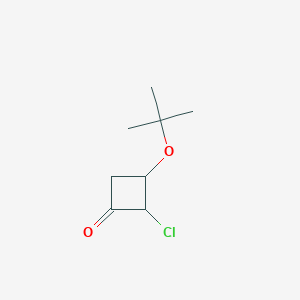

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

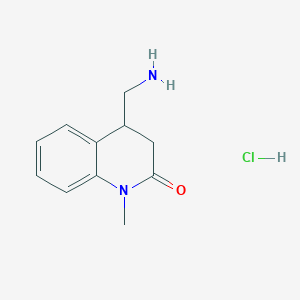

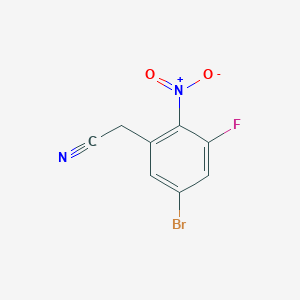

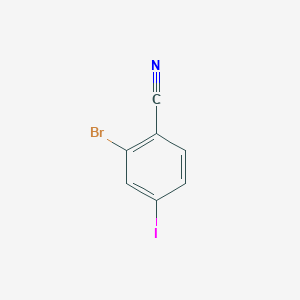

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)

![6-O-benzyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B1379552.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)